molecular formula C18H20N6O4S B2958224 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-27-2

2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2958224
CAS No.: 1116071-27-2
M. Wt: 416.46
InChI Key: CGMGBQOXJXXJAC-UHFFFAOYSA-N
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Description

2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group and the triazole moiety. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while substitution reactions can introduce various functional groups to the triazole moiety.

Scientific Research Applications

2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can interact with nucleic acids, affecting their function. These interactions disrupt critical biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

What sets 2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide apart is its unique combination of functional groups, which confer a broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[[7-(3-methylbutyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-10(2)3-4-24-16(26)11-5-13-14(28-9-27-13)6-12(11)21-18(24)29-7-15(25)22-17-19-8-20-23-17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGBQOXJXXJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC(=O)NC4=NC=NN4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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